molecular formula C5H11ClF3NO B1289249 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride CAS No. 147284-85-3

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride

Cat. No.: B1289249
CAS No.: 147284-85-3
M. Wt: 193.59 g/mol
InChI Key: IYBYWDKXHODWRH-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO and a molecular weight of 193.6 g/mol . It is a trifluoromethylated amino alcohol, which makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride typically involves the reaction of a trifluoromethylated ketone with an amine under controlled conditions. One common method is the reduction of 3-Amino-1,1,1-trifluoropentan-2-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of hydrochloric acid (HCl) to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amino alcohols .

Scientific Research Applications

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride
  • 3-Amino-1,1,1-trifluorobutan-2-ol hydrochloride
  • 3-Amino-1,1,1-trifluorohexan-2-ol hydrochloride

Uniqueness

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride is unique due to its specific trifluoromethylated structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity for molecular targets, making it a valuable tool in various scientific research and industrial applications .

Properties

IUPAC Name

3-amino-1,1,1-trifluoropentan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-2-3(9)4(10)5(6,7)8;/h3-4,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBYWDKXHODWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(F)(F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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